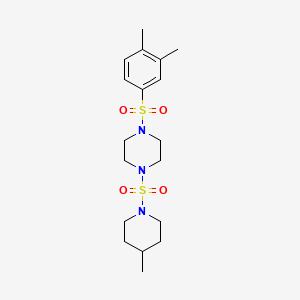

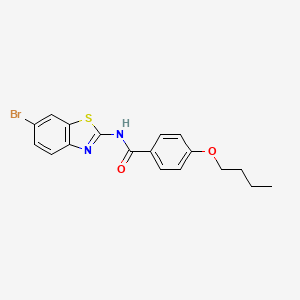

![molecular formula C20H16ClN3O3S2 B2490109 N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1251617-49-8](/img/structure/B2490109.png)

N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes starting from basic aromatic acids or ketones, leading to the formation of sulfonamide derivatives through esterification, hydrazination, and cyclization steps, among others (Chen et al., 2010). For example, thiophene sulfonamide derivatives can be synthesized via Suzuki cross-coupling reactions, showcasing the versatility and adaptability of synthesis techniques for such compounds (Noreen et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide and thiophene compounds has been extensively studied, including using X-ray crystallography to determine the geometry and conformation of the molecules. These studies reveal the planarity of certain rings and the geometric arrangement around sulfonamide nitrogen atoms, providing insights into the molecule's reactivity and interaction potential (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving these compounds often include nucleophilic substitution and coupling reactions, highlighting their reactivity towards various nucleophiles and electrophiles. The presence of functional groups like sulfonamide significantly influences the compound's reactivity, enabling a wide range of chemical transformations (Pouzet et al., 1998).

Scientific Research Applications

Endothelin Receptor Antagonism :

- A study highlighted the synthesis and evaluation of 2-aryloxycarbonylthiophene-3-sulfonamides for their antagonistic activity at endothelin receptors, indicating potential therapeutic applications in conditions mediated by endothelin receptor activity (Raju et al., 1997).

Antiviral Activity :

- Research on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, synthesized from 4-chlorobenzoic acid, showed certain anti-tobacco mosaic virus activity, suggesting their potential use in antiviral therapies (Chen et al., 2010).

Structural Characterization :

- Another study focused on the synthesis and characterization of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide, offering insights into the structural aspects of similar sulfonamide compounds (Peng-yun, 2013).

Molecular Docking Studies :

- Molecular docking studies and crystal structure analysis of certain tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, were conducted to understand their interaction with the cyclooxygenase-2 enzyme, relevant to their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Urease Inhibition and Antibacterial Activities :

- A study on thiophene sulfonamide derivatives reported their urease inhibition and antibacterial activities, highlighting their potential as antimicrobial agents (Noreen et al., 2017).

Photoinduced Molecular Rearrangements :

- Research on the photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles, leading to the synthesis of 1,2,4-thiadiazoles, suggests a potential role in the development of photo-responsive materials (Vivona et al., 1997).

Antitubercular Activity :

- A series of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and related compounds were synthesized and screened for antitubercular activity, indicating their potential use in tuberculosis treatment (Dighe et al., 2012).

Anticancer Properties :

- A study on sulofenur thiophene analogs investigated their antitumor properties against lymphosarcoma, suggesting their potential as cancer chemotherapeutic agents (Mohamadi et al., 1992).

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. Similar compounds have been found to target enzymes such asPhenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the conversion of noradrenaline to adrenaline, which is a key process in the body’s response to stress .

Mode of Action

This interaction could lead to changes in the biochemical processes within the cell .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. If the compound does indeed target phenylethanolamine n-methyltransferase, it could potentially affect thecatecholamine synthesis pathway . This would have downstream effects on the body’s stress response, as well as other physiological processes regulated by catecholamines .

Pharmacokinetics

The presence of the sulfonamide group could potentially enhance its water solubility, which might influence its absorption and distribution within the body

Result of Action

If it does inhibit phenylethanolamine n-methyltransferase, it could potentially decrease the production of adrenaline, leading to changes in the body’s stress response .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond

properties

IUPAC Name |

N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O3S2/c1-13-6-8-14(9-7-13)19-22-20(27-23-19)18-17(10-11-28-18)29(25,26)24(2)16-5-3-4-15(21)12-16/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYNPRDSRJWAJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

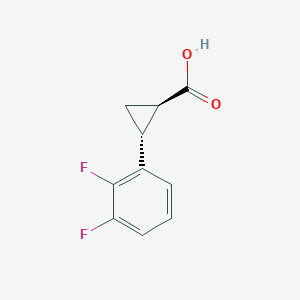

![3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2490028.png)

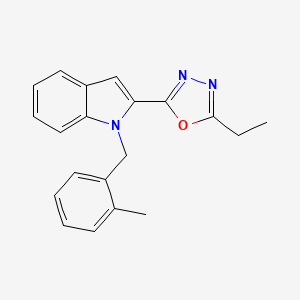

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2490029.png)

![N,5-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2490030.png)

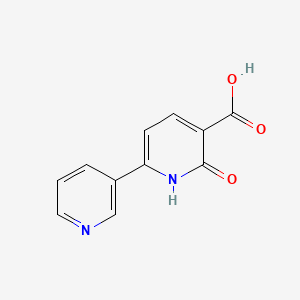

![N-(2-carbamoylphenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2490038.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-sulfonamide](/img/structure/B2490040.png)

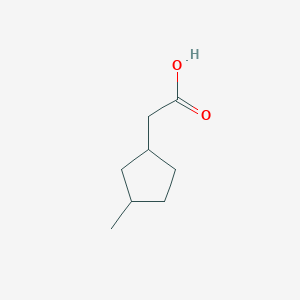

![tert-butyl N-(2-formylspiro[3.3]heptan-2-yl)carbamate](/img/structure/B2490045.png)

![N-(2,6-dimethylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2490046.png)

![4-(tert-butyl)-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylphenyl}benzenesulfonamide](/img/structure/B2490047.png)